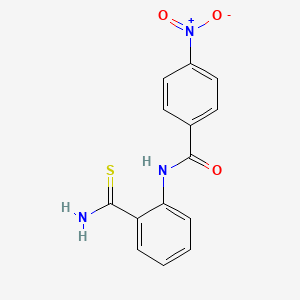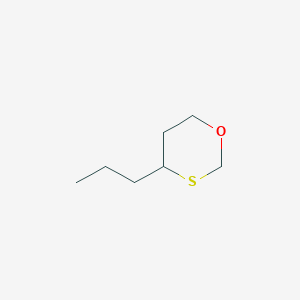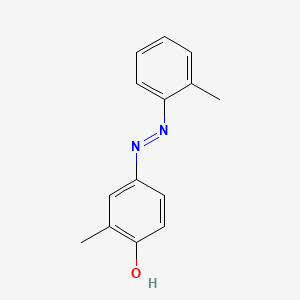
o-CRESOL, p-(o-TOLYLAZO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-CRESOL, p-(o-TOLYLAZO)-: is an aromatic organic compound that belongs to the class of azo compounds. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring at the ortho position and a tolylazo group (-N=N-C6H4-CH3) at the para position. This compound is known for its vibrant color and is commonly used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The primary method for synthesizing o-CRESOL, p-(o-TOLYLAZO)- involves the diazotization of o-toluidine followed by coupling with o-cresol. The reaction typically occurs in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature control, pH adjustment, and the use of efficient stirring mechanisms to ensure uniform mixing and reaction completion.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-CRESOL, p-(o-TOLYLAZO)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Acts as an intermediate in organic synthesis for the preparation of complex molecules.
Biology:
- Studied for its potential antimicrobial properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
- Employed in the production of colorimetric sensors and indicators.
Mecanismo De Acción
The mechanism by which o-CRESOL, p-(o-TOLYLAZO)- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
o-Cresol: An isomer with a hydroxyl group at the ortho position but without the azo group.
p-Cresol: An isomer with a hydroxyl group at the para position but without the azo group.
m-Cresol: An isomer with a hydroxyl group at the meta position.
Uniqueness:
- The presence of both the hydroxyl group and the tolylazo group in o-CRESOL, p-(o-TOLYLAZO)- makes it unique compared to its isomers. This combination imparts distinct chemical and physical properties, such as color and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
57598-00-2 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17)11(2)9-12/h3-9,17H,1-2H3 |
Clave InChI |
MFPXPIPAPXYRTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)
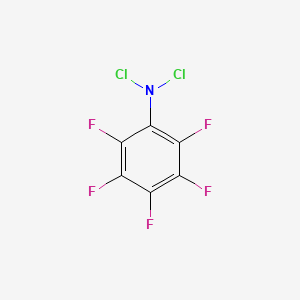
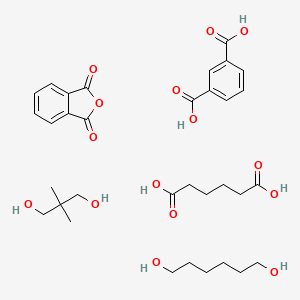

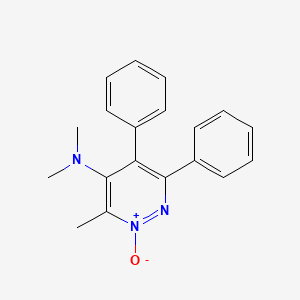
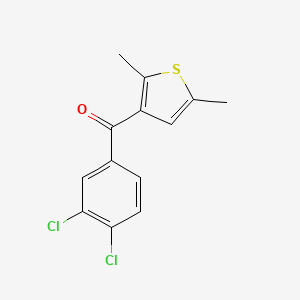

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)

